Product packaging for Manganese-54(Cat. No.:CAS No. 13966-31-9)

Manganese-54

Cat. No.: B1214714
CAS No.: 13966-31-9
M. Wt: 53.94036 g/mol
InChI Key: PWHULOQIROXLJO-BJUDXGSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Manganese-54 (Mn-54) is a synthetic radioactive isotope of manganese with a half-life of 312.08 days . It decays primarily by electron capture, emitting prominent gamma radiation with a principal energy of 834.848 keV, making it highly detectable and suitable for gamma spectrometry . This isotope is produced artificially, typically in nuclear reactors via neutron activation processes such as the ⁵⁴Fe(n,p)⁵⁴Mn reaction . Mn-54 serves as a valuable radiotracer in diverse research fields due to its predictable decay and detectable signal. In environmental science, it is used to study the behavior, distribution, and bioavailability of manganese in ecosystems, including soil and water systems . In biological and metabolic research, Mn-54 is a critical tool for investigating manganese homeostasis, including its cellular uptake and transport mechanisms. Studies have utilized it to characterize the function of specific transporters, such as SLC39A8, in manganese metabolism . Its application extends to neurotoxicology, where it helps trace the metal's pathway into the brain and its accumulation in dopaminergic regions, providing insights into conditions like manganism . Industrially, Mn-54 is employed in corrosion studies to analyze material wear and degradation processes . Furthermore, its consistent gamma emission makes it an effective calibration source for gamma-ray spectrometers in laboratory and nuclear facility settings . This product is strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Mn B1214714 Manganese-54 CAS No. 13966-31-9

Properties

CAS No.

13966-31-9

Molecular Formula

Mn

Molecular Weight

53.94036 g/mol

IUPAC Name

manganese-54

InChI

InChI=1S/Mn/i1-1

InChI Key

PWHULOQIROXLJO-BJUDXGSMSA-N

SMILES

[Mn]

Isomeric SMILES

[54Mn]

Canonical SMILES

[Mn]

Synonyms

54Mn radioisotope
Manganese-54
Mn-54 radioisotope

Origin of Product

United States

Nuclear Characteristics and Production of Manganese 54

Isotopic Properties and Decay Scheme of Manganese-54

This compound is characterized by its unique nuclear structure, which dictates its decay process and radioactive properties. It possesses 25 protons and 29 neutrons.

The primary mode of decay for this compound is through electron capture. gammaspectacular.comphysicsworld.comkaeri.re.kr In this process, an inner atomic electron is captured by a proton in the nucleus, transforming the proton into a neutron and emitting an electron neutrino. This results in the transmutation of this compound into a stable isotope of chromium, Chromium-54. The decay energy for this process is 1.377 MeV. kaeri.re.kr A very small fraction of this compound decays via positron emission (β+ decay) to Chromium-54. wikipedia.org Additionally, an even smaller branch of decay involves beta-minus (β-) decay to Iron-54, with a branching ratio of less than 0.00029%. kaeri.re.kr

The dominant decay pathway is the electron capture transition to the first excited state of Chromium-54 at 834.8 keV. lnhb.fr

Following the electron capture decay to an excited state of Chromium-54, the daughter nucleus de-excites by emitting a gamma ray. This compound is known for its characteristic and prominent single gamma-ray emission. gammaspectacular.comichtj.waw.pl

The principal gamma-ray energy is 834.8 keV, which is emitted with a very high intensity of nearly 100%. gammaspectacular.comradiacode.cominl.gov This distinct and high-intensity gamma emission makes this compound a useful calibration source for gamma-ray spectroscopy systems. ichtj.waw.plradiacode.com

Below is a table summarizing the primary gamma emission for this compound:

Radiation TypeEnergy (keV)Intensity (%)
Gamma (γ)834.8499.9750

Data sourced from multiple references. inl.govezag.com

The half-life of a radionuclide is a fundamental property that describes the time required for half of the radioactive atoms in a sample to decay. The half-life of this compound has been determined through various measurements and is well-established.

The accepted half-life of this compound is approximately 312 days. radiacode.comradiacode.com Different studies have reported slightly varying values, such as 312.08 days wikipedia.org, 312.12 days periodictable.com, 312.2 days gammaspectacular.comradiacode.com, 312.3 days kaeri.re.kr, and 312.5 days. gammaspectacular.com One study reported a half-life of 291 ± 1 days. aps.org The decay of this compound follows first-order kinetics, meaning the rate of decay is proportional to the number of radioactive nuclei present.

A summary of reported half-life values for this compound is presented in the table below:

Reported Half-life (days)Source
312.2 gammaspectacular.comradiacode.com
312.08 wikipedia.org
312.3 kaeri.re.kr
312.12 periodictable.com
291 ± 1 aps.org

Production Mechanisms of this compound

This compound is an artificial radionuclide and is primarily produced through nuclear reactions in reactors or cyclotrons. radiacode.comradiacode.com

One method for producing this compound is through the neutron activation of Manganese-53. radiacode.comradiacode.com This process involves the capture of a neutron by a Manganese-53 nucleus, resulting in the formation of this compound.

Furthermore, this compound can be produced by the neutron activation of natural manganese. radiacode.comradiacode.com Natural manganese consists of 100% stable Manganese-55. nrc.gov While the direct (n, 2n) reaction on Manganese-55 to produce this compound is possible with high-energy neutrons, a more common pathway in a reactor environment involves secondary reactions on impurities or other target materials.

This compound can be produced by proton-induced reactions on iron isotopes. A significant production route is the (n,p) reaction on Iron-54, where an Iron-54 nucleus captures a neutron and emits a proton, forming this compound. isotopes.goviaea.org This reaction is commonly used for the production of this compound in nuclear reactors. iaea.org The cross-section for the ⁵⁴Fe(n,p)⁵⁴Mn reaction increases with neutron energy. osti.gov

While the user's query specifically mentioned Iron-55, proton-induced reactions on stable iron isotopes are the more documented methods for this compound production. For instance, bombarding natural iron targets with protons can lead to the formation of this compound through various nuclear reactions. researchgate.net Additionally, proton-induced reactions on Manganese-55 can also yield this compound. researchgate.net

Another documented production method involves alpha particle bombardment of Vanadium-51, leading to the ⁵¹V(α,n)⁵⁴Mn reaction. ichtj.waw.pl

Alpha-Particle Activation of Vanadium-51

This compound (54Mn) can be produced by the alpha-particle activation of Vanadium-51 (51V). This process is achieved via the 51V(α,n)54Mn nuclear reaction, where a Vanadium-51 target is irradiated with an alpha-particle beam, causing the emission of a neutron and the transmutation of the target nucleus into this compound. ichtj.waw.pl This production method is facilitated by cyclotrons. ichtj.waw.pl

The cross-section for the 51V(α,n)54Mn reaction has been measured to be 0.35076 barns at an alpha particle energy of 20 MeV. ichtj.waw.pl Experimental studies have utilized the stacked-foil activation technique to measure the excitation functions for alpha-induced reactions on natural vanadium targets up to energies of 50 MeV. nih.govresearchgate.net

A significant advantage of this production route is the potential for high radionuclide purity. ichtj.waw.pl A competing reaction, 51V(α,p)54Cr, which produces Chromium-54, has a cross-section estimated to be approximately three orders of magnitude lower than that of the desired 51V(α,n)54Mn reaction. ichtj.waw.pl This significant difference in reaction cross-sections allows for the production of 54Mn with minimal initial contamination from competing reaction products. ichtj.waw.pl

Table 1: Summary of 51V(α,n)54Mn Reaction Details
ParameterDetail
Target NuclideVanadium-51 (51V)
ProjectileAlpha Particle (α)
Primary Reaction51V(α,n)54Mn
Measured Cross-Section0.35076 b at 20 MeV ichtj.waw.pl
Competing Reaction51V(α,p)54Cr ichtj.waw.pl
Experimental TechniqueStacked-foil activation nih.govresearchgate.net

Deuteron-Induced Reactions on Manganese-55

The bombardment of natural manganese (55Mn), which is monoisotopic, with deuterons can also yield this compound. Research has been conducted to measure the activation cross-sections for deuteron-induced reactions on 55Mn at energies up to 20 MeV. arxiv.org These experiments often employ the stacked-foil technique, where thin foils of manganese are irradiated in a deuteron beam. arxiv.org

One of the specific reactions is 55Mn(d,p)56Mn, but other reactions leading to different manganese isotopes, including 54Mn, also occur. arxiv.org Another documented reaction for producing 54Mn involves bombarding iron targets with deuterons, specifically the 56Fe(d,α)54Mn reaction. researchgate.net

Analysis of deuteron-induced reactions requires consideration of various reaction mechanisms, including pre-compound effects and direct breakup processes. arxiv.orgresearchgate.net For instance, statistical model calculations for the 56Fe(d,α)54Mn reaction have shown that a reduction factor is necessary to achieve good agreement between experimental data and model predictions, accounting for the direct breakup of the deuteron. researchgate.net

Table 2: Deuteron-Induced Reactions for Manganese Isotope Production
Target NuclideProjectileExample ReactionInvestigated EnergyKey Research Finding
Manganese-55 (55Mn)Deuteron (d)(d,x) reactions producing 54,56MnUp to 20 MeV arxiv.orgActivation cross-sections measured to enhance reaction mechanism databases. arxiv.org
Iron-56 (56Fe)Deuteron (d)56Fe(d,α)54MnUp to 12.97 MeV researchgate.netModel calculations require a reduction factor to account for deuteron breakup. researchgate.net

Analytical Methodologies for Manganese 54 Detection and Quantification

Gamma Spectrometry Techniques

Gamma spectrometry is a cornerstone technique for identifying and quantifying radionuclides based on the characteristic energies of the gamma rays they emit. For ⁵⁴Mn, its primary gamma emission at 834.8 keV provides a distinct signature gammaspectacular.combgsu.edunih.gov.

High-Resolution Gamma Spectrometry

High-resolution gamma spectrometry, predominantly utilizing High-Purity Germanium (HPGe) detectors, offers superior energy resolution compared to other detector types. This allows for the precise identification and separation of closely spaced gamma-ray peaks, leading to accurate quantification of ⁵⁴Mn even in complex matrices or mixtures of radionuclides ichtj.waw.plgammadata.seiaea.org. The 834.8 keV gamma ray from ⁵⁴Mn is a strong emission, making it readily detectable with HPGe systems gammaspectacular.combgsu.eduiaea.org. The ability of HPGe detectors to provide narrow peaks aids in minimizing spectral interferences and improving the signal-to-noise ratio, which is critical for accurate measurements gammadata.seiaea.orgosti.gov.

NaI(Tl) Detector Applications

Calibration Source Applications

Accurate quantification using gamma spectrometry relies heavily on proper calibration of the detection system. Calibration involves using sources with precisely known activities and radionuclide compositions to establish the relationship between measured counts and actual activity. Manganese-54 itself is recognized as an excellent calibration source due to its relatively long half-life (312.7 days) and a single, high-intensity gamma emission line at 834.8 keV bgsu.eduichtj.waw.pl. This characteristic makes it suitable for calibrating the energy and efficiency response of gamma spectrometers.

In practice, multi-nuclide calibration sources are often used to cover a broad energy range. These sources typically include a combination of radionuclides such as Cesium-137 (¹³⁷Cs), Cobalt-60 (⁶⁰Co), Barium-133 (¹³³Ba), Cadmium-109 (¹⁰⁹Cd), Cobalt-57 (⁵⁷Co), Sodium-22 (²²Na), Yttrium-88 (⁸⁸Y), and Zinc-65 (⁶⁵Zn) alongside ⁵⁴Mn gammadata.seezag.comvinatom.gov.vnberkeleynucleonics.comezag.com. These mixed sources allow for a comprehensive calibration of the spectrometer's response across various energies, ensuring accurate measurements for ⁵⁴Mn and other radionuclides present in a sample.

Table 1: Characteristic Gamma-Ray Energy of this compound

RadionuclidePrimary Gamma-Ray Energy (keV)Relative Intensity (%)
This compound834.8~100

Table 2: Common Calibration Sources Used with this compound

Radionuclide
Cobalt-60
Cesium-137
Barium-133
Cadmium-109
Cobalt-57
Sodium-22
Yttrium-88
Zinc-65

Radiochemical Separation Procedures

While gamma spectrometry can identify radionuclides directly, complex environmental or biological samples often contain numerous interfering substances or other radionuclides. Radiochemical separation techniques are employed to isolate manganese, including ⁵⁴Mn, from the sample matrix, thereby improving the accuracy and sensitivity of the final measurement.

Manganese Oxide Precipitations

Precipitation as manganese dioxide (MnO₂) is a well-established radiochemical method for separating manganese from various matrices osti.govresearchgate.net. This technique leverages the low solubility of manganese oxides in specific chemical conditions. The process typically involves adjusting the sample solution to a basic pH, often in the presence of a carrier (stable manganese or another suitable element), and then adding a precipitating agent to form MnO₂. This precipitate, containing the radiomanganese, can then be separated by filtration or centrifugation osti.gov. The method has been successfully applied in activation analysis for trace stable manganese and is readily adaptable for determining radiomanganese species osti.gov. Manganese oxide also exhibits favorable properties for the sorption of various radionuclides, making it a useful sorbent material researchgate.net.

Ion-Exchange Chromatography

Ion-exchange chromatography is another powerful technique for the selective separation and purification of radionuclides, including ⁵⁴Mn ichtj.waw.plresearchgate.netbibliotekanauki.pl. This method utilizes resins with charged functional groups that can selectively bind ions from a solution. For ⁵⁴Mn, anion or cation exchange resins, such as Dowex-50x8, have been successfully employed ichtj.waw.plresearchgate.net. The separation is achieved by carefully controlling the eluent composition (e.g., hydrochloric acid concentration) and flow rate, which dictates the differential binding and elution of various ions from the resin bed ichtj.waw.plresearchgate.net. For instance, studies have demonstrated the effective separation of ⁵⁴Mn from other radionuclides like Vanadium (V) and Iron (Fe) using specific HCl concentrations and resin types, achieving high purity (e.g., >99.9%) and good recovery yields ichtj.waw.plresearchgate.net. This technique is particularly valuable for obtaining highly purified samples for precise radiometric measurements.

Table 3: Example Performance of Ion-Exchange Chromatography for ⁵⁴Mn Separation

MethodResin TypeEluentPurity AchievedRecovery YieldReference
Ion-exchange ChromatographyDowex-50x83 M HCl>99.9%~98.7% ichtj.waw.pl
Ion-exchange ChromatographyDowex 1x811.5 M HClHighNot specified researchgate.net

Compound List

this compound (⁵⁴Mn)

Chromium-51 (⁵¹Cr)

Cobalt-60 (⁶⁰Co)

Zinc-65 (⁶⁵Zn)

Cesium-137 (¹³⁷Cs)

Barium-133 (¹³³Ba)

Cadmium-109 (¹⁰⁹Cd)

Cobalt-57 (⁵⁷Co)

Sodium-22 (²²Na)

Yttrium-88 (⁸⁸Y)

Iron-56 (⁵⁶Fe)

Manganese-56 (⁵⁶Mn)

Vanadium (V)

Iron (Fe)

Chromium (Cr)

Manganese Dioxide (MnO₂)

Environmental Behavior and Fate of Manganese 54

Transport and Distribution in Environmental Compartments

The movement and final deposition of Manganese-54 in the environment are governed by a complex interplay of physical, chemical, and biological processes that are analogous to those of stable manganese.

In aquatic environments, the distribution of ⁵⁴Mn is influenced by factors such as pH, redox potential, and the presence of suspended particulate matter. gov.bc.canih.gov Generally, in the water column, manganese can exist in soluble forms, primarily as the Mn(II) ion, or as particulate matter, often in oxidized states like manganese dioxide (MnO₂). gov.bc.cawikipedia.org

Research conducted on Lake Maggiore in the early 1960s demonstrated the presence of ⁵⁴Mn in fallout, lake water, and freshwater mussels (Unio mussels), indicating its transport from the atmosphere to aquatic ecosystems and subsequent bioaccumulation. nih.gov The concentration of manganese in aquatic systems is significantly influenced by suspended sediments; models that exclude sediment transport underestimate the concentration of manganese in the water. nih.gov This is because suspended particulate matter provides surfaces for the adsorption of dissolved ions and can act as a carrier for manganese transport. nih.gov

Factors Influencing this compound Distribution in Aquatic Systems
Environmental FactorInfluence on this compound DistributionPrimary State of this compound
Low pHIncreases solubilityDissolved Mn(II)
Low Dissolved Oxygen (Reducing conditions)Increases solubilityDissolved Mn(II)
High pHPromotes precipitationParticulate (e.g., MnO₂)
High Dissolved Oxygen (Oxidizing conditions)Promotes precipitationParticulate (e.g., MnO₂)
High Suspended Particulate MatterIncreases transport in particulate phaseAdsorbed to particles

In terrestrial environments, the mobility and distribution of ⁵⁴Mn in soil are largely controlled by the soil's physicochemical properties, including pH, organic matter content, and the presence of clay minerals and metal oxides. acs.org Manganese can be taken up by plants, incorporated into soil organic matter, or adsorbed onto mineral surfaces. acs.org Acidic soil conditions tend to increase the solubility and mobility of manganese, making it more available for plant uptake. acs.org

This compound enters the environment primarily through atmospheric deposition following its release from nuclear activities. radiacode.comnih.gov In the atmosphere, manganese can be associated with particulate matter, and its transport is governed by atmospheric circulation patterns. wikipedia.orgresearchgate.net The deposition of these particles contributes to the presence of ⁵⁴Mn in both aquatic and terrestrial ecosystems. nih.govwikipedia.org

Studies on atmospheric deposition have shown that both wet (precipitation) and dry deposition are important mechanisms for the transfer of trace elements, including manganese, from the atmosphere to the Earth's surface. researchgate.net The form of manganese in atmospheric aerosols can influence its solubility and subsequent bioavailability upon deposition.

Typical Background Concentrations of Stable Manganese in Different Environments
Environmental CompartmentConcentration Range
Urban Air~40 ng/m³
Rural/Remote Air<10 ng/m³
Soil40 - 900 mg/kg
Surface WaterMedian of 24 µg/L in U.S. rivers and streams
Seawater0.4 - 10 µg/L

Note: These values are for stable manganese and provide context for potential environmental concentrations. Data from cdc.gov

Geochemical Interactions and Speciation

The chemical form, or speciation, of this compound in the environment is a primary determinant of its mobility, bioavailability, and toxicity. The speciation is controlled by a variety of geochemical interactions.

Manganese can exist in several oxidation states, with Mn(II), Mn(III), and Mn(IV) being the most environmentally relevant. tandfonline.com The conversion between these oxidation states is a key aspect of the manganese cycle. nih.govwikipedia.org In aquatic and soil systems, the redox potential and pH are the master variables controlling manganese speciation. gov.bc.causgs.gov

Under reducing (anoxic) conditions, often found in sediments and waterlogged soils, the more soluble Mn(II) form is dominant. nih.govresearchgate.net Conversely, in oxidizing (oxic) environments, Mn(II) can be oxidized to the less soluble Mn(III) and Mn(IV) oxides and hydroxides. acs.orgresearchgate.net This oxidation can be a slow process abiotically but is often microbially mediated, significantly increasing the rate of reaction. researchgate.net A study on the reductive transformation of vernadite (a manganese oxide) using ⁵⁴Mn as a tracer demonstrated rapid exchange of manganese atoms between the aqueous Mn(II) and the solid manganese oxide, highlighting the dynamic nature of these redox processes. acs.org

The interaction of dissolved ⁵⁴Mn with solid surfaces through sorption and adsorption is a critical process affecting its environmental fate. mdpi.com Clay minerals, iron and manganese oxides, and organic matter in soils and sediments have a high capacity to adsorb manganese ions. acs.orgmdpi.com

The adsorption of Mn(II) onto mineral surfaces can occur through various mechanisms, including ion exchange and the formation of surface complexes. scnu.edu.cnacs.org Studies on the adsorption of Mn(II) on illite, a common clay mineral, have shown that the strength and nature of the bond depend on the specific surface of the mineral. scnu.edu.cn Manganese oxides themselves are excellent scavengers of other trace metals and can also influence the sorption of ⁵⁴Mn. nih.gov The sorption process is often pH-dependent, with increased adsorption at higher pH values. mdpi.comutrgv.edu Research on stream sediments has shown that a significant portion of manganese can exist in an exchangeable state, which can be remobilized if environmental conditions change. mdpi.com

Key Geochemical Processes Affecting this compound
ProcessDescriptionEnvironmental Significance
OxidationConversion of Mn(II) to less soluble Mn(III) and Mn(IV) oxides.Decreases mobility and bioavailability.
ReductionDissolution of Mn(III) and Mn(IV) oxides to soluble Mn(II).Increases mobility and bioavailability.
AdsorptionBinding of dissolved Mn(II) to the surface of solid particles.Retards transport in soil and water.
DesorptionRelease of adsorbed Mn(II) back into the solution.Can act as a secondary source of dissolved ⁵⁴Mn.
PrecipitationFormation of solid manganese minerals from dissolved species.Removes ⁵⁴Mn from the aqueous phase.
DissolutionThe breakdown of solid manganese minerals, releasing dissolved species.Introduces ⁵⁴Mn into the aqueous phase.

Influence of pH, Redox Potential, and Salinity

The speciation and mobility of manganese in the environment are highly sensitive to changes in pH, redox potential (Eh), and salinity. These factors collectively determine whether manganese exists in its soluble, more mobile form or as insoluble, less bioavailable precipitates.

pH: The acidity or alkalinity of the environment is a primary driver of manganese chemistry. In aquatic systems, the divalent form, Mn(II) or Mn²⁺, is the predominant soluble species at a pH between 4 and 7. amazonaws.comnih.gov Under acidic conditions, the concentration of dissolved manganese can increase. researchgate.net Conversely, as pH increases (becomes more alkaline), the tendency for Mn(II) to oxidize and precipitate as manganese oxides or hydroxides increases, reducing its mobility. amazonaws.comnih.gov For example, in soil, the microbial oxidation of Mn²⁺ can be shifted by small changes in pH. researchgate.net

Redox Potential (Eh): The redox potential measures the tendency of an environment to promote oxidation or reduction. Along with pH, Eh is a critical factor controlling manganese speciation. epa.gov

Reducing Conditions (Low Eh): In environments with low oxygen, such as waterlogged soils or the bottom sediments of lakes, reducing conditions prevail. Here, manganese exists primarily as the soluble and mobile Mn(II) ion. researchgate.netepa.gov Typical reducing groundwater conditions (pH = 7, Eh < 400 mV) can lead to relatively high dissolved manganese concentrations. epa.gov

Oxidizing Conditions (High Eh): In oxygen-rich environments, such as the surface of aerated waters and well-drained soils, oxidizing conditions dominate. These conditions favor the oxidation of Mn(II) to higher, less soluble valence states, primarily Mn(IV) in the form of manganese dioxide (MnO₂), but also Mn(III) compounds. amazonaws.comepa.gov This process, which can be microbially mediated, significantly decreases the dissolved concentration and mobility of manganese. researchgate.netepa.gov Under oxidizing conditions (pH = 7, Eh > 600mV), manganese dioxide limits dissolved manganese to very low concentrations. epa.gov

Salinity: Salinity, the concentration of dissolved salts in water, can also influence the behavior of manganese. In estuarine or coastal environments, changes in salinity can affect the sorption-desorption processes of manganese with sediments and suspended particles. Increased salinity has been shown to potentially enhance the release of metals from sediments. nih.gov While some studies suggest that salinity changes may not significantly alter a species' tolerance to other environmental factors like temperature or pH, it can impact physiological processes. researchgate.net For instance, in some aquatic organisms, high salinity can lead to oxidative stress, which might indirectly influence the uptake and metabolism of elements like manganese. mdpi.com

Table 1: Influence of Environmental Factors on Manganese Speciation and Mobility
ParameterConditionEffect on ManganesePredominant SpeciesMobility
pH Low (Acidic, pH 4-7)Favors dissolved state. amazonaws.comnih.govMn(II)High
High (Alkaline)Promotes oxidation and precipitation. amazonaws.comMn(IV) oxides/hydroxidesLow
Redox Potential (Eh) Low (Reducing)Favors reduction to soluble form. epa.govMn(II)High
High (Oxidizing)Promotes oxidation to insoluble forms. epa.govMn(IV) as MnO₂Low
Salinity IncreasingCan enhance release from sediments. nih.govMn(II)Variable / Potentially Increased

Modeling of Environmental Transport and Fate

To predict the distribution and long-term behavior of this compound in the environment, various modeling approaches are employed. These models range from simulating the uptake and movement within individual organisms to large-scale predictions of its distribution across entire ecosystems.

Pharmacokinetic Modeling in Environmental Contexts

Pharmacokinetic (PK) models, particularly physiologically based pharmacokinetic (PBPK) models, are mathematical tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of substances within an organism. nih.gov While often developed for human health risk assessment, the principles are directly applicable to environmental contexts for understanding the fate of contaminants like ⁵⁴Mn in wildlife. tandfonline.comresearchgate.net

These models represent an organism as a series of interconnected physiological compartments, such as the liver, kidneys, bone, and brain. tandfonline.comresearchgate.net Using ⁵⁴Mn as a tracer allows researchers to track its movement and quantify the rates of transfer between these compartments. tandfonline.comnih.gov

Key features of these models include:

Compartmental Structure: The models divide the body into distinct tissues or organs, each with pools that can exchange the substance with the blood. tandfonline.com Some models incorporate both a shallow tissue pool in rapid equilibrium with blood and a deep tissue store for more long-term retention. tandfonline.comresearchgate.net

Transfer Rate Constants: Mathematical constants define the rate at which ⁵⁴Mn moves between compartments (e.g., from blood to liver, or from a shallow pool to a deep tissue store). tandfonline.com

Route of Exposure: Models can be designed to simulate various environmental exposure routes, such as ingestion or inhalation. tandfonline.comnih.gov

By calibrating these models with experimental data from tracer studies, scientists can estimate the internal concentration of ⁵⁴Mn in specific target tissues of an organism following an environmental exposure. tandfonline.com This provides a quantitative framework for assessing the biokinetics of the radionuclide in different species within an ecosystem.

Table 2: Typical Components of a PBPK Model for Manganese
Model ComponentDescriptionExample
Physiological Compartments Represents distinct organs or tissues within the organism. tandfonline.comresearchgate.netLiver, Brain, Bone, Kidneys, Respiratory Tract, Muscle. tandfonline.com
Sub-compartments Divisions within a compartment to represent different kinetic behaviors. tandfonline.comresearchgate.netShallow tissue pool (rapid exchange), Deep tissue store (slow exchange). tandfonline.com
Input Parameters Physiological and chemical data required to run the model.Organ volumes, blood flow rates, tissue partition coefficients, transfer rate constants. tandfonline.com
Output Predictions The simulated results generated by the model.Concentration of ⁵⁴Mn in specific tissues over time, whole-body retention. tandfonline.comresearchgate.net

Environmental Modeling Approaches for Distribution

To understand the broader distribution of this compound beyond a single organism, environmental fate and transport models are used. These models predict the movement and concentration of a substance across different environmental media. up.ptacs.org The fundamental approach is to create a mass balance equation for the substance within a defined system. up.ptmdpi.com

Common environmental modeling approaches include:

Multimedia Compartmental Models: The environment is divided into a series of well-mixed boxes or compartments, such as air, water, soil, and sediment. up.ptmdpi.com The model uses equations to describe the transfer of the substance between these compartments (e.g., deposition from air to soil, runoff from soil to water) and its transformation or decay within each compartment. up.pt

Mass Balance Models: This approach equates the change in the total amount of a chemical in a system to the difference between inputs (e.g., emissions, deposition) and outputs (e.g., degradation, transport out of the system). up.pt A study modeling manganese from the gasoline additive MMT used a mass balance approach to estimate its deposition and accumulation in urban soils near a highway. nih.gov

Dynamic Transport Models: For specific systems like rivers, dynamic models can be developed to simulate chemical behavior along a waterway. These models incorporate processes such as oxidation, reduction, sedimentation, and transport via water flow to predict concentrations at different points. witpress.com

Table 3: Comparison of Environmental Modeling Approaches
Modeling ApproachCore PrincipleTypical ApplicationKey Processes Modeled
Multimedia Compartmental Divides the environment into interconnected "boxes" (air, water, soil). up.ptmdpi.comPredicting the general distribution of a contaminant across different environmental media on a regional scale.Inter-compartment transfer (e.g., deposition, volatilization), degradation. up.pt
Mass Balance Accounts for all inputs, outputs, and transformations of a substance within a defined system. up.ptEstimating the accumulation of a contaminant in a specific environmental setting, like soil in an urban area. nih.govSource emissions, deposition rates, accumulation over time. up.ptnih.gov
Dynamic Transport Simulates the movement and chemical reactions of a substance within a dynamic system like a river. witpress.comPredicting contaminant concentrations along a river or in a lake over time.Advection, diffusion, chemical kinetics (oxidation/reduction), sedimentation. acs.orgwitpress.com

Biogeochemical Cycling and Ecological Tracing with Manganese 54

Microbial Mediation in Manganese Cycling

Bacterial Oxidation and Reduction Processes

Microbial activity is a primary driver for the oxidation and reduction of manganese species, which significantly affects manganese's chemical state and mobility. Bacteria can oxidize soluble Mn(II) to less soluble Mn(III) and Mn(IV) oxides, often precipitating them from solution inchem.orgbanglajol.inforesearchgate.net. Conversely, under anaerobic or reducing conditions, many bacteria can reduce insoluble Mn(IV) oxides back to soluble Mn(II) ions, facilitating its release and transport inchem.orgbanglajol.infopsu.edu. For instance, bacteria such as Shewanella species have been identified as significant manganese reducers in marine environments inchem.org. These redox transformations are crucial for manganese availability in soils and aquatic sediments, influencing nutrient cycles and metal speciation researchgate.netwrc.org.zajst.go.jp. Furthermore, some bacteria, like lactic acid bacteria, utilize manganese to replace iron in certain enzymes to mitigate oxidative stress from reactive oxygen species (ROS), demonstrating manganese's role in microbial survival strategies nih.gov.

Uptake and Accumulation in Biota (Non-Human)

Manganese-54 is readily taken up and accumulated by non-human organisms, particularly in aquatic environments, making it an effective tracer for bioaccumulation studies. The degree of uptake and accumulation varies significantly depending on the organism, its trophic level, and environmental conditions.

Aquatic Organisms (Fish, Mollusks, Algae, Invertebrates)

Aquatic organisms across various trophic levels demonstrate the capacity to accumulate manganese, with uptake influenced by factors such as temperature, pH, salinity, and food availability inchem.orgwfduk.orgwho.int. Manganese is actively assimilated due to its essential role in biological processes inchem.org.

Bioconcentration Factors (BCFs) and Concentration Factors (CFs) for manganese, including ⁵⁴Mn, have been reported for numerous aquatic species, indicating significant accumulation, especially at lower trophic levels inchem.orgwho.intnrc.gov. These factors quantify the ratio of the radionuclide's concentration in the organism to its concentration in the surrounding environment (water or sediment) nrc.gov.

Organism GroupBioaccumulation Factor (BCF) / Concentration Factor (CF)NotesSource(s)
Aquatic Plants2000–20000Estimated BCFs. inchem.orgwfduk.orgwho.int
Phytoplankton2500–6300Estimated BCFs. inchem.orgwfduk.orgwho.int
Marine Macroalgae/Seaweeds300–5500Estimated BCFs. inchem.orgwfduk.orgwho.int
Intertidal Mussels800–830Estimated BCFs. inchem.orgwfduk.orgwho.int
Fish35–930Estimated BCFs. Uptake increases with temperature and decreasing salinity; decreases with increasing pH. inchem.orgwfduk.orgwho.int
Green Algae ( Protococcoidal chlorella )CF = 911Maximum accumulation reached at 48 hours of exposure. researchgate.net
Daphnia magnaCF = 65Maximum accumulation reached at 8 hours of exposure. researchgate.net
Fathead Minnow ( Pimephales promelas )CF = 22.6Maximum accumulation reached at 128 hours of exposure. researchgate.net
Mussels/BarnaclesEnrichment Factor > 1000Tissue-to-seawater enrichment factors. sccwrp.org

Kinetics studies reveal that manganese uptake and elimination rates vary. For instance, in brown trout (Salmo trutta), the whole-body manganese concentration reached a steady-state after approximately six weeks of exposure, with a biological half-life (t½) of about 9.6 days osti.gov. In scallops, ⁵⁴Mn accumulated from phytoplankton was reduced by 21% over 21 days, whereas more than 50% was lost when accumulated directly from seawater osti.gov. Food intake is recognized as the primary pathway for ⁵⁴Mn entry into fish, although waterborne absorption also contributes mdpi.com.

Following uptake, ⁵⁴Mn is distributed among various tissues and organs within aquatic organisms. Studies on fish have indicated that internal organs, particularly the liver and kidneys, often exhibit the highest concentrations of accumulated manganese mdpi.com. For example, in brown trout, the distribution order was generally liver > viscera without liver > key > gills osti.gov. In some studies, the intestines showed the highest ⁵⁴Mn concentrations one week after introduction, while muscle tissue typically contained the lowest levels mdpi.com. Interestingly, some research has reported higher manganese levels in bone tissue in certain fish species mdpi.com. In bay scallops, the kidneys were identified as a primary site of ⁵⁴Mn concentration, accumulating the radionuclide more significantly than other tissues osti.gov.

Compound List:

this compound (⁵⁴Mn)

Manganese (Mn)

Terrestrial Plants and Microorganisms

This compound (Mn-54) is utilized as a radiotracer to investigate the absorption and translocation processes of manganese in terrestrial plant and microbial systems. Plants primarily acquire manganese from the soil in its divalent cation form, Mn²⁺, through specific root transporters. frontiersin.orgfrontiersin.org While plasma membrane Ca²⁺ channels can also facilitate Mn²⁺ uptake, this is considered a minor pathway due to competition with Ca²⁺ and is significant only at elevated Mn²⁺ concentrations. frontiersin.org The identification of many specific Mn transporters in plants is ongoing. frontiersin.org

Microorganisms play a critical role in modulating manganese availability in soil ecosystems. Certain bacterial species can oxidize Mn²⁺ to insoluble manganese oxides, thereby reducing its solubility, while others reduce manganese oxides, increasing the availability of soluble Mn²⁺ for plant uptake. frontiersin.org Furthermore, microbes enhance manganese bioavailability through various mechanisms, including the production of organic acids, lowering of soil pH, and the secretion of siderophores. mdpi.comresearchgate.net Soil properties such as pH, redox potential, and organic matter content significantly influence manganese dynamics and uptake. mdpi.com

Within plants, manganese can form complexes with molecules like nicotianamine, phytosiderophores, phytate, and organic acids, which are essential for its translocation throughout the plant tissues. frontiersin.org In instances of manganese deficiency, plant roots may exhibit altered uptake patterns, directing manganese preferentially towards the root tip. nih.gov

Specific research detailing the subcellular localization of this compound within terrestrial microorganisms is limited in the available literature. However, general insights into manganese distribution within microbial cells provide some context. Studies involving Pseudomonas sp. indicated that a substantial portion of accumulated manganese was bound to the cell surface, with additional amounts detected within intracellular spaces. mdpi.com Certain bacterial species, particularly those with a high requirement for manganese, are capable of accumulating significant intracellular levels of Mn²⁺, which are then utilized for functions such as oxidative stress resistance and competitive exclusion. nih.govoup.com

While not directly applicable to terrestrial microorganisms, research on microalgae has offered some information regarding manganese subcellular distribution. Investigations into microalgae species exposed to elevated manganese concentrations revealed accumulation within thylakoids, plastoglobules, and vacuoles. researchgate.net Manganese was also observed to bind to polyphosphate granules, and in some instances, plastoglobules were identified as compartments accessible for manganese and phosphorus accumulation, especially during stress-induced structural alterations. researchgate.net For bacteria, the precise intracellular location of manganese and its primary cellular reservoir remain subjects requiring further scientific inquiry. nih.gov

Food Web Transfer Studies

This compound (Mn-54) has been widely employed as a radiotracer to elucidate the transfer dynamics of manganese through various food webs, particularly within aquatic environments. radiacode.com Research consistently indicates that dietary intake is the primary pathway for the accumulation of radionuclides, including Mn-54, in fish. mdpi.com

Studies examining the trophic transfer of manganese in marine food chains have demonstrated that manganese does not biomagnify. int-res.comresearchgate.net Trophic Transfer Factors (TTFs), which quantify the ratio of metal concentration in a predator to that in its prey at a steady state, are consistently reported as less than 1 for manganese across different trophic levels. int-res.comresearchgate.net This suggests a dilution effect rather than an increase in concentration as the radionuclide progresses up the food chain. mdpi.com Assimilation efficiencies (AEs) for manganese in marine food webs are generally moderate, with crustaceans identified as a significant source of essential metals such as manganese. researchgate.netmdpi.com

Within fish, Mn-54 accumulation patterns reveal that while initial uptake may be high in the intestinal tract, muscle tissues typically exhibit the lowest concentrations of the radionuclide. mdpi.com Bioconcentration factors (BCFs), which measure the uptake of a substance from the environment into an organism, have been determined for Mn-54 in various aquatic organisms. who.intnrc.gov Although specific data concerning Mn-54 transfer in terrestrial food chains is less detailed in the provided search results, general principles of bioaccumulation and biomagnification within terrestrial ecosystems are discussed, highlighting the influence of factors like the octanol-air partition coefficient (KOA) and octanol-water partition coefficient (KOW) on a chemical's potential to accumulate and move through the food chain. researchgate.netservice.gov.uk

Data Tables

Table 1: Distribution of Mn-54 in Maize and Barley Plants

Plant PartMaize (High Mn-54)Barley (High Mn-54)
BladesHighestNext Highest
RootsNext HighestHighest
SheathsLowestLowest
NodesHigher-
InternodesLower-
Older LeavesHigher-
Younger LeavesLower-
Leaf BaseLower-
Leaf TipHigher-

Note: Data compiled from qualitative descriptions of Mn-54 distribution. nm.gov

Table 2: Trophic Transfer Factors (TTFs) for Manganese in Marine Food Chains

Trophic Step (Example)TTF for ManganeseBiomagnification Potential
Phytoplankton → Zooplankton< 1No
Zooplankton → Prey Fish< 1No
Prey Fish → Predator Fish< 1No

Note: TTF values consistently < 1 indicate no biomagnification. int-res.comresearchgate.net

Table 3: Assimilation Efficiencies (AE) for Manganese in Marine Food Chains

Organism/Trophic LevelAssimilation Efficiency (AE) for Manganese
Phytoplankton (e.g., Isochrysis galbana)Moderate (e.g., ~23%)
Crustaceans (e.g., Artemia salina)Moderate
Fish (e.g., Sparus auratus, Dicentrarchus labrax)Moderate

Note: AEs can vary; crustaceans are noted as a significant source. researchgate.netmdpi.com

Table 4: Bioconcentration Factors (BCFs) for Mn-54 in Aquatic Organisms

Organism TypeBioconcentration Factor (BCF) RangeNotes
Marine Plants2,000 – 20,000Higher concentrations in plants compared to other aquatic biota.
Phytoplankton2,500 – 6,300
Marine Macroalgae3,000 – 5,500
Intertidal Mussels800 – 830Higher concentrations associated with manganese-rich sediment.
Fish35 – 930Uptake increases with temperature, decreases with pH. who.int
Sea Stars (Asterias rubens)Up to 19 (after 23 days)Linear accumulation from seawater; elimination half-life of 36 days. who.int

Note: BCF values vary significantly by organism and environmental conditions. who.intnrc.gov

Compound Names:

this compound (Mn-54)

Manganese (Mn)

Manganese cation (Mn²⁺)

Manganese oxides (Mn oxides, MnOₓ)

Manganese(III) (Mn³⁺)

Manganese(IV) (Mn⁴⁺)

Manganese(II) (Mn(II))

Manganese(III/IV)-oxides (Mn(III/IV)-oxides)

this compound chloride (⁵⁴MnCl₂)

this compound sulfate (B86663) (⁵⁴MnSO₄)

this compound nitrate (B79036) (⁵⁴Mn(NO₃)₂)

Applications of Manganese 54 in Radiotracer Research

Tracing Element Movement and Speciation in Ecosystems

The use of Mn-54 as a tracer is instrumental in understanding the complex pathways and chemical transformations of manganese within different ecosystems. By introducing a known quantity of the radioisotope, researchers can follow its distribution, uptake, and transformation processes over time radiacode.comradiacode.comradiacode.com.

Aquatic Ecosystems (Estuaries, Lakes, Oceans)

In aquatic environments, Mn-54 has been employed to study the cycling and distribution of manganese. Research has investigated its uptake by various aquatic organisms and its interaction with sediments and water columns iaea.orgresearchgate.netsccwrp.orgmdpi.com. For instance, studies have tracked the accumulation of Mn-54 in different links of freshwater food chains, revealing that while water concentrations might be low, benthic organisms and fish can accumulate significant amounts researchgate.net. In marine settings, Mn-54 has been used to reflect spatial and temporal differences in the distribution of radiometals in the surface layer of the ocean, with organisms like mussels and barnacles serving as indicators of this variability sccwrp.org. The circulation of ocean currents has been shown to influence the distribution of Mn-54 in these marine organisms sccwrp.org.

Soil and Water Systems

Within soil and water systems, Mn-54 aids in understanding manganese's mobility and fate. Studies have examined its movement in calcareous soils, demonstrating how factors like leaching solutions, lime content, salinization, and sterilization affect its distribution osti.gov. For example, leaching with CaCl₂ for 45 days resulted in significant retention of Mn-54 in the upper soil layers, with minimal detection below 5 cm, whereas leaching with EDTA led to a more uniform distribution throughout the soil columns osti.gov. Different soil treatments can reduce the soil's retention capacity for manganese, with the most significant reduction observed in soils with partially depleted lime osti.gov.

Investigating Geochemical Processes

Manganese-54 is a critical tool for elucidating the kinetics and mechanisms of various geochemical processes involving manganese. Its radioactive nature allows for precise tracking of manganese atoms during chemical reactions and transformations.

Isotope Solid-Liquid Exchange Mechanisms

Research employing Mn-54 radiotracers has been pivotal in characterizing the extent and dynamics of manganese atom exchange between aqueous solutions and solid phases, such as manganese oxides acs.orgnih.govresearchgate.net. Studies on the reductive transformation of vernadite (δ-MnO₂) by aqueous Mn(II) have utilized Mn-54 to demonstrate that Mn atom exchange between the solid and liquid phases is rapid, reaching dynamic equilibrium within 2–4 days under anoxic conditions acs.orgnih.govresearchgate.net. These investigations propose that initial exchange occurs through comproportionation-disproportionation reactions involving interfacial electron transfer, leading to the formation of labile Mn(III) species acs.orgnih.govresearchgate.net. The application of Mn-54 tracers provides a facile method for studying the formation kinetics of these transient species and their influence on the structure and reactivity of manganese oxides acs.orgnih.govresearchgate.net.

Reductive Transformation Studies

This compound tracers are employed to study reductive transformation processes involving manganese oxides. For instance, research has investigated the reaction of dissolved Mn(II) with birnessite under varying pH conditions to understand the mineralogical transformations acs.org. While Mn-54 itself is not directly involved in the transformation, its use as a tracer in related studies helps to quantify the rates and pathways of these reactions, particularly where Mn(II) is a reactant or product acs.orgnih.govresearchgate.netacs.org. These studies contribute to understanding how manganese oxides are transformed, often through redox reactions, in various environmental settings acs.orgnih.govresearchgate.netacs.org.

Corrosion Studies and Material Degradation Analysis

This compound has found applications in the study of material degradation, particularly in corrosion processes. Its use allows for the monitoring of manganese's role in the wear and degradation of materials, especially in industrial settings radiacode.comradiacode.comradiacode.com. For example, research on weathering steel indicates that manganese content can influence corrosion resistance. Higher manganese content in weathering steel can lead to increased rust layer thickness and accelerate the corrosion reaction, with MnO/MnO₂ acting as a catalyst for electron transfer mdpi.com. Studies on iron-manganese alloys also explore the impact of manganese on corrosion rates, noting that while some Fe-Mn alloys show reduced corrosion rates compared to pure iron, others indicate an increase in corrosion rate with higher manganese content, suggesting a complex relationship influenced by alloy composition and microstructure uq.edu.au.

Environmental Monitoring and Radioactivity Assessments

This compound (Mn-54) is a radioisotope of manganese that plays a significant role in environmental monitoring and radioactivity assessments due to its distinct gamma emissions and a manageable half-life, making it a useful tracer for tracking the behavior and distribution of manganese in various environmental systems. radiacode.comichtj.waw.pl Artificially produced, primarily through neutron activation of manganese isotopes within nuclear reactors, Mn-54 is often associated with activities at nuclear facilities. radiacode.com

Applications in Nuclear Facility Monitoring

Mn-54 is a routinely monitored radionuclide in the environmental surveillance programs surrounding nuclear power plants (NPPs). nih.govjulkari.fi Its presence can be detected in liquid radioactive discharges from these facilities, serving as an indicator for tracking effluent pathways and understanding the dispersion of radionuclides in the environment. cefas.co.uk For instance, Mn-54 has been identified as a typical radionuclide originating from the Olkiluoto nuclear power plant and detected in its surrounding marine environment. julkari.fi The analysis of environmental samples, such as sediments, for Mn-54 is commonly performed using gamma spectrometry techniques. julkari.ficefas.co.uk

Radiotracer Studies in Geochemical and Biological Systems

Beyond direct monitoring, Mn-54 serves as a critical radiotracer in fundamental research to elucidate manganese cycling within geochemical and biological systems. Scientists have utilized Mn-54 tracers to investigate the intricate dynamics of manganese atom exchange between solid mineral phases and dissolved manganese species. These studies have provided crucial insights into geochemical processes, revealing rapid exchange rates and the formation of transient Mn(III) surface species, as observed in research on the reductive transformation of vernadite (δ-MnO2). acs.orgacs.orgnih.gov

Furthermore, Mn-54 has been instrumental in studying the accumulation of manganese by aquatic organisms, particularly fish. Research has demonstrated that the levels of Mn-54 can vary significantly among different fish species and their tissues, with higher concentrations often noted in non-predatory planktophages and benthophages. mdpi.com Such investigations are vital for understanding the pathways through which radionuclides enter aquatic food webs and assessing their potential ecological implications. mdpi.com

Detection and Measurement

The detection and quantification of Mn-54 in environmental samples are primarily achieved through gamma spectrometry, employing sensitive detectors such as Sodium Iodide (NaI(Tl)) or Germanium (Ge) detectors. cefas.co.uk In field applications for radiation monitoring, survey meters equipped with Geiger Mueller detectors or ion chambers are also utilized. bgsu.edu

Key Properties of this compound

PropertyValueSource
Physical Half-life Approximately 312 days / 312.7 days radiacode.comcase.edu, bgsu.edu
Primary Decay Mode Electron Capture physicsworld.com
Primary Gamma Emission 835 keV (100% abundance) bgsu.edu
Specific Activity 287,000 GBq/g bgsu.edu
Production Methods Neutron activation, Cyclotron activation radiacode.com, ichtj.waw.pl
Progeny Chromium-54 (Cr-54), Iron-54 (Fe-54) bgsu.edu

Note: Specific measured concentrations of Mn-54 in environmental samples are highly variable, depending on factors such as location, time, and environmental conditions. These values are typically reported within the context of specific research studies rather than as general reference benchmarks.

List of Compound Names Mentioned:

this compound (Mn-54)

Chromium-54 (Cr-54)

Iron-54 (Fe-54)

Theoretical and Computational Approaches in Manganese 54 Research

Nuclear Reaction Model Calculations

The production of Mn-54 is a subject of significant interest, and nuclear reaction models are crucial for predicting and understanding the yields of this radionuclide from various nuclear reactions. These computational models simulate the interactions between incident particles and target nuclei, providing theoretical estimations of reaction cross-sections and production yields.

Detailed research into proton-induced reactions on natural manganese (⁵⁵Mn) has utilized several nuclear model codes to calculate the production of Mn-54. inchem.orgbohrium.com The excitation functions of reactions such as ⁵⁵Mn(p,x)⁵⁴Mn have been measured and compared with theoretical predictions. inchem.org The primary models employed for these calculations include ALICE-IPPE, EMPIRE, and TALYS. inchem.orgbohrium.com

These models are based on different theoretical frameworks to describe nuclear reactions. For instance, they incorporate compound nucleus formation and pre-equilibrium emission dynamics. escholarship.org The comparison between experimental data and the outputs of these models reveals both agreements and considerable deviations in certain cases, highlighting the complexities of nuclear reactions and the ongoing need to refine these theoretical models. inchem.orgbohrium.com The calculated integral yields from these models are essential for optimizing the production of Mn-54 in cyclotrons for various applications. bohrium.com

Nuclear Reaction Model CodePrimary Function in Mn-54 ResearchKey Features
ALICE-IPPECalculates excitation functions for proton-induced reactions leading to the production of Mn-54. inchem.orgA pre-compound and evaporation model used to predict reaction cross-sections.
EMPIREUsed for theoretical calculations of the production cross-sections of Mn-54 from various target materials. inchem.orgescholarship.orgA comprehensive code system for nuclear reaction calculations, incorporating various nuclear models. escholarship.org
TALYSProvides theoretical predictions of radionuclide production, including Mn-54, for comparison with experimental data. inchem.orgbohrium.comA versatile software for the simulation of nuclear reactions, widely used in theoretical nuclear physics.

Biogeochemical Modeling of Manganese Cycling

Biogeochemical models are computational frameworks used to simulate the cycling of elements through various Earth systems, including the atmosphere, hydrosphere, and lithosphere. frontiersin.org In the context of manganese, these models are essential for understanding its transport, speciation, and fate in aquatic environments like lakes and oceans. tos.orgku.edunasa.gov While large-scale biogeochemical models for manganese cycling are well-established, the specific application of Mn-54 as a tracer within these environmental models is not extensively documented in the available literature.

However, studies at a more focused, process-oriented level have utilized Mn-54 to investigate fundamental aspects of manganese biogeochemistry. For instance, a radiotracer study using Mn-54 has explored the solid-liquid exchange of manganese isotopes during the reductive transformation of vernadite (a manganese oxide mineral) by aqueous Mn(II). bohrium.com This research demonstrated a rapid and extensive exchange of manganese atoms between the solid and liquid phases, a key process in the environmental cycling of manganese. bohrium.com Such studies provide critical kinetic and mechanistic data that can inform and refine the parameterizations within larger biogeochemical models.

The general principles of manganese biogeochemical modeling involve simulating processes such as:

Redox Transformations: The oxidation of soluble Mn(II) to particulate manganese oxides and the reduction of these oxides back to Mn(II) are central to its cycling. ku.edufrontiersin.org

Biological Mediation: Microorganisms play a significant role in catalyzing both the oxidation and reduction of manganese, and models may incorporate microbial dynamics. inchem.org

Transport and Mixing: Physical processes like advection and diffusion, which transport manganese within a water body, are key components of these models. nasa.gov

While the direct use of Mn-54 in large-scale ocean or lake biogeochemical models is not a common practice based on current literature, its application in targeted studies provides invaluable data on the fundamental processes that govern the environmental behavior of manganese.

Future Research Directions

Advancements in Ultra-Trace Detection and Speciation

The accurate quantification and characterization of Mn-54 at extremely low concentrations remain critical for environmental and radioecological studies. Future research will focus on enhancing the sensitivity and selectivity of analytical techniques. This includes the development of more sophisticated mass spectrometry methods, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which can achieve detection limits in the nanogram per liter range for manganese ljmu.ac.uk. Advancements in X-ray-based techniques, like Total Reflection X-ray Fluorescence (TXRF) utilizing synchrotron light sources, also hold promise for femtogram-level detection nih.gov. Furthermore, speciation analysis, which distinguishes between different chemical forms of manganese, is crucial for understanding its bioavailability and reactivity. Hyphenated techniques, combining separation methods like chromatography or capillary electrophoresis with highly sensitive detectors, are expected to play a more significant role in detailed speciation studies of manganese isotopes researchgate.netresearchgate.net. The development of novel reagents and improved sample preparation methods will also be key to achieving ultra-trace detection and accurate speciation of Mn-54 in complex environmental matrices nih.govcore.ac.uk.

Refinement of Environmental Transport Models

Predictive modeling of radionuclide transport in the environment is essential for assessing potential risks and managing contamination. Future research will concentrate on refining existing atmospheric dispersion models and environmental transport models for Mn-54. This involves improving the parameterizations within these models to better represent complex atmospheric conditions, terrain effects, and deposition processes epa.iemdpi.com. For aquatic systems, enhanced multi-compartment kinetic-allometric models are being developed to more accurately simulate the uptake, distribution, and elimination of radionuclides like Mn-54 in marine and freshwater fish, considering various tissues and metabolic functions copernicus.org. Research will also focus on integrating more detailed biogeochemical processes into these models, such as the role of sediments, organic matter, and microbial activity in the fate and transport of manganese isotopes in aquatic and terrestrial environments dtic.milresearchgate.netdss.go.thifremer.frosti.gov. The development of more robust and validated models will be crucial for accurate environmental risk assessments.

Q & A

Q. What are the key decay characteristics of Mn-54, and how do they influence experimental timelines?

Mn-54 decays via electron capture (99.99%) and β⁺ emission (0.000093%) with a half-life of 312.2 days (2.697 × 10⁷ seconds), producing γ-rays at 0.84 MeV (shared with Mn-56). Its decay products are primarily ⁵⁴Cr (1.3771 MeV) and trace ⁵⁴Fe (0.6969 MeV) . Researchers must account for its long half-life when designing longitudinal studies (e.g., metabolic tracking over months) and use γ-spectrometry to distinguish Mn-54 from short-lived isotopes like Mn-56 (half-life: 2.58 hours). Decay correction calculations are essential for activity normalization .

Table 1: Mn-54 Decay Properties

PropertyValue
Half-life312.2 days
Primary decay modeElectron capture (99.99%)
Key γ-ray energy0.84 MeV (shared with Mn-56)
Decay energy (⁵⁴Cr)1.3771 MeV
Source:

Q. How can Mn-54 be quantified in biological systems, and what methodological precautions are necessary?

Early metabolic studies injected Mn-54 into human subjects and measured surface count rates, blood radioactivity, and excretion over 66+ days. Blood samples revealed Mn-54 localized in red cell fractions, requiring careful separation techniques to avoid cross-contamination . For modern studies, neutron activation analysis (NAA) is effective but requires flux moderation to suppress competing reactions (e.g., Mn-55(n,γ)Mn-56). Post-irradiation decay periods (>3 days) reduce Mn-56 interference, and γ-spectrometry isolates the 0.84 MeV peak .

Q. What experimental design considerations are critical for Mn-54 tracer studies in environmental or metabolic research?

  • Sampling frequency : Align with Mn-54’s half-life (e.g., monthly measurements for longitudinal studies).
  • Control groups : Use non-irradiated samples to account for natural Mn background.
  • Detection limits : Optimize γ-spectrometer settings for low-energy emissions (0.84 MeV) and validate against certified reference materials.
  • Ethical compliance : Historical human studies (e.g., BNL-9) underscore the need for rigorous ethical review and regulatory approvals .

Advanced Research Questions

Q. How can researchers resolve data contradictions arising from Mn-54’s decay interference in mixed-isotope systems?

In samples with multiple radionuclides (e.g., Fe-59, Co-60), Mn-54’s activity becomes dominant after ~100 days due to its intermediate half-life. Use multi-nuclide decay modeling:

Atotal=λiNieλitA_{\text{total}} = \sum \lambda_i N_i e^{-\lambda_i t}

where λi\lambda_i is the decay constant for each isotope. Gamma-spectrometry with high-resolution detectors (e.g., HPGe) isolates Mn-54’s 0.84 MeV peak, while iterative subtraction of shorter-lived isotopes (e.g., Mn-56) improves accuracy .

Q. What advanced methodologies are suitable for studying Mn-54’s role in impurity removal or environmental mobility?

Dynamic experiments using Mn-54 as an intrinsic radiotracer can track manganese adsorption/desorption in aqueous systems. Key steps:

  • Column experiments : Monitor activity buildup on counting-cell walls using γ-spectrometry.
  • Decay correction : Apply the Bateman equation to adjust for Mn-54’s decay during long-term runs.
  • Interference mitigation : Pre-treat samples to remove competing ions (e.g., Fe³⁺) that quench Mn-54 signals .

Q. How can neutron activation cross-sections impact the accuracy of Mn-54 quantification in geological samples?

The thermal neutron cross-section for Mn-54 production (Mn-53(n,γ)Mn-54) is critical. Conservative estimates (~10 barns) minimize overestimation of Mn-53 abundance. Post-irradiation, measure Mn-56 (half-life: 2.58 hours) as an internal standard to calibrate Mn-54 activity, leveraging their shared γ-ray peak. This method avoids reliance on absolute flux measurements .

Q. What are the challenges in maintaining long-term stability in Mn-54 measurements, and how can they be addressed?

  • Decay corrections : Use the half-life (312.2 days) to normalize data across timepoints.
  • Detector calibration : Recalibrate γ-spectrometers monthly to account for drift.
  • Contamination control : Implement strict protocols for sample handling to prevent cross-contamination with stable Mn or other isotopes .

Data Contradiction Analysis Example

In a study detecting Mn-54 in soil, conflicting γ-spectra peaks may arise from deuteron activation of Fe-56 (producing Mn-54 and Co-57). Resolution steps:

Isotopic subtraction : Subtract Co-57’s 122 keV peak using reference standards.

Energy discrimination : Use high-purity detectors to resolve overlapping peaks.

Replicate experiments : Confirm results with independent neutron activation runs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.